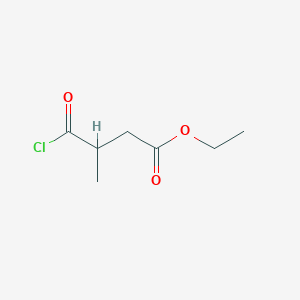

Ethyl 4-chloro-3-methyl-4-oxobutanoate

CAS No.: 65959-41-3

Cat. No.: VC19370537

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65959-41-3 |

|---|---|

| Molecular Formula | C7H11ClO3 |

| Molecular Weight | 178.61 g/mol |

| IUPAC Name | ethyl 4-chloro-3-methyl-4-oxobutanoate |

| Standard InChI | InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |

| Standard InChI Key | RZWQCMODYQBRMN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C)C(=O)Cl |

Introduction

Structural and Physicochemical Properties

Ethyl 4-chloro-3-oxobutanoate has the molecular formula and a molecular weight of 164.59 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.23 g/cm³ and a boiling point of 215–217°C. Its structure combines an ethyl ester moiety, a ketone group at C3, and a chlorine atom at C4, creating electrophilic sites amenable to nucleophilic attack or reduction.

The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and keto groups, which polarize the α-hydrogens. This polarization facilitates enantioselective reductions, as demonstrated in baker’s yeast-mediated transformations achieving up to 97% enantiomeric excess (e.e.) .

Synthesis Methodologies

Biocatalytic Asymmetric Reduction

A 2025 patent (CN105063113A) details a biocatalytic route using keto reductase and glucose dehydrogenase to convert ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate . Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 28–33°C |

| pH | 6.0–7.5 |

| Substrate Concentration | 8–15 g/mL |

| Enzyme Loading | 3–8% (w/w of substrate) |

| NADPH Co-factor | 0.1–0.3% (w/w of substrate) |

This method achieves yields exceeding 85% with minimal byproducts, leveraging enzyme specificity to avoid racemization .

Baker’s Yeast-Mediated Reduction

Classic studies demonstrate that baker’s yeast reduces ethyl 4-chloro-3-oxobutanoate to both L-(R) and D-(S) enantiomers of 3-hydroxybutanoate, depending on additives :

-

L-(R) Enantiomer: Achieved with allyl bromide (4 g/L), yielding 96% e.e. at 30°C .

-

D-(S) Enantiomer: Produced using allyl alcohol (2 g/L), attaining 91% e.e. under similar conditions .

The choice of additive modulates enzyme activity, with allyl bromide suppressing D-specific reductases to favor the L-enantiomer .

Applications in Pharmaceutical Synthesis

L-Carnitine Production

Ethyl 4-chloro-3-hydroxybutanoate serves as a precursor for L-carnitine, a compound critical in fatty acid metabolism. The biocatalytic route described in CN105063113A provides a scalable, enantiopure intermediate, avoiding costly chiral resolutions .

GABOB Analogues

The compound’s reduction product, (R)-3-hydroxy-4-chlorobutyrate, is a key intermediate for (R)-γ-amino-β-hydroxybutyric acid, a neurotransmitter analogue . Enzymatic methods here outperform chemical synthesis in stereochemical fidelity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Biocatalytic (CN105063113A) | 85–90 | >99 | Moderate | High |

| Baker’s Yeast | 70–80 | 91–96 | Low | Medium |

| Chemical Reduction | 60–75 | 50–70 | Low | Low |

Biocatalytic methods dominate for high-purity applications, while yeast-mediated routes remain viable for small-scale enantiomer diversification .

Future Directions

Advances in enzyme engineering could further optimize turnover numbers and solvent tolerance, reducing production costs. Additionally, coupling continuous flow systems with biocatalysts may enhance throughput for large-scale pharmaceutical manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume